Gymnodimine
Description
Structure
2D Structure
Properties
IUPAC Name |
2-(19-hydroxy-2,15,18,24-tetramethyl-25-oxa-7-azatetracyclo[20.2.1.06,11.011,16]pentacosa-2,6,14,17-tetraen-14-yl)-4-methyl-2H-furan-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H45NO4/c1-19-8-6-9-29-32(13-7-15-33-29)14-12-25(28-18-22(4)31(35)37-28)23(5)26(32)17-20(2)27(34)11-10-24-16-21(3)30(19)36-24/h8,17-18,21,24,26-28,30,34H,6-7,9-16H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVXZVCNEGRKLMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2CCC(C(=CC3C(=C(CCC34CCCN=C4CCC=C(C1O2)C)C5C=C(C(=O)O5)C)C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H45NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isolation, Structural Elucidation, and Analogues of Gymnodimine
Primary Isolation Sources and Geographical Distribution
The presence of gymnodimine in the marine environment is intrinsically linked to specific toxin-producing microorganisms and their subsequent accumulation in filter-feeding organisms.
This compound is primarily produced by marine dinoflagellates, with Karenia selliformis and Alexandrium ostenfeldii being the most well-documented producers. nih.gov Karenia selliformis was the first species identified to produce gymnodimines and has been associated with toxic algal blooms leading to significant marine organism mortalities. e-algae.orgresearchgate.net This species is known to produce this compound A (GYM-A), the most extensively studied analogue, as well as gymnodimines B and C. nih.govresearchgate.net
Alexandrium ostenfeldii has also been recognized as a significant source of gymnodimines, often producing a different profile of analogues. e-algae.org Strains of A. ostenfeldii have been found to produce this compound A, 12-methyl this compound A, this compound D, and other minor this compound-like compounds. nih.govresearchgate.net The production of these toxins can vary between different strains of the same species, indicating a complex interplay of genetic and environmental factors. e-algae.org
Due to their filter-feeding nature, various marine organisms can accumulate these toxins. This compound was first isolated from New Zealand oysters (Tiostrea chilensis). researchgate.net Subsequently, it has been detected in a range of other shellfish, including clams, mussels (Choromytilus meridionalis), and oysters (Crassostrea gigas). nih.govresearchgate.netnih.gov The accumulation of this compound in these organisms represents a potential pathway for its entry into the human food chain. nih.gov
The global distribution of this compound-producing dinoflagellates has led to the detection of these toxins in various marine environments worldwide. The initial discovery of this compound was in New Zealand in 1994. mdpi.com Since then, its presence has been confirmed in numerous other locations.
Karenia selliformis, a primary producer of GYM-A, is widely distributed and has been reported in the waters of New Zealand, Mexico, Tunisia, Kuwait, Iran, China, and Chile. e-algae.orgresearchgate.net The presence of this compound in clams from Tunisia marked the second country, after New Zealand, to report shellfish contamination with this phycotoxin. nih.gov More recently, this compound has been identified in oysters from the west coast of South Africa, representing the first confirmed evidence of this toxin in the southern Benguela upwelling system. researchgate.net
The detection of this compound D and 16-desmethyl this compound D in invertebrates from the North Atlantic coast of Spain highlights the expanding known distribution of these compounds. nih.gov The occurrence of these toxins can exhibit seasonal variations, often linked to the timing of harmful algal blooms. nih.gov However, in some regions, a clear spatio-temporal pattern has not been identified, suggesting that the factors influencing toxin production and accumulation are complex and multifaceted. nih.gov
Table 1: Geographical Distribution and Primary Sources of this compound
| Region | Primary Dinoflagellate Producer(s) | Associated Marine Organisms | Key this compound Analogues Detected |
|---|---|---|---|
| New Zealand | Karenia selliformis, Gymnodinium sp. | Oysters (Tiostrea chilensis), various shellfish | This compound A, B, C |
| Tunisia | Karenia selliformis | Clams | This compound A, B |
| South Africa | Not specified in plankton | Oysters (Crassostrea gigas), Mussels (Choromytilus meridionalis) | This compound A |
| China | Karenia selliformis | Not specified | This compound A |
| Spain (North Atlantic Coast) | Alexandrium ostenfeldii (suspected) | Limpets (Patella spp.), Oysters (Magellana gigas), Cockles (Cerastoderma edule) | This compound D, 16-desmethyl this compound D |
| Baltic Sea | Alexandrium ostenfeldii | Plankton | This compound D |
Advanced Spectroscopic and Diffraction Techniques in Structural Elucidation
The determination of the intricate chemical structure of this compound and its analogues has been made possible through the application of a suite of advanced analytical techniques. These methods have been crucial in defining the molecule's connectivity, stereochemistry, and in identifying novel derivatives.
Nuclear Magnetic Resonance (NMR) spectroscopy has been the cornerstone for the initial structural elucidation of this compound. nih.gov The structure of this compound A was first determined using a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments. researchgate.net Techniques such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) were used to establish proton-proton connectivities, allowing for the delineation of partial structures within the molecule. researchgate.net
Further analysis using HMBC (Heteronuclear Multiple Bond Correlation) experiments enabled the assembly of these partial structures by identifying long-range correlations between protons and carbons. researchgate.net While NMR is a powerful tool for elucidating the structure of compounds at an atomic level, it typically requires a sufficient quantity of the pure substance, which can be a limitation when dealing with trace amounts of toxins present in complex mixtures. e-algae.org
While NMR can define the relative stereochemistry of a molecule, X-ray crystallography is the definitive method for determining the absolute configuration of chiral centers. nih.gov The absolute stereochemistry of this compound was established through X-ray crystal structure analysis of a derivative, the p-bromobenzamide of gymnodamine. researchgate.net This technique involves directing X-rays at a single crystal of the compound and analyzing the resulting diffraction pattern. thieme-connect.de
The ability to determine absolute configuration using X-ray diffraction relies on the phenomenon of anomalous scattering, where the presence of a heavier atom (like bromine in the derivative) in a non-centrosymmetric crystal structure leads to measurable differences in the intensities of specific reflections. mit.edu This allows for the unambiguous assignment of the three-dimensional arrangement of atoms in space. nih.gov
Mass spectrometry (MS) plays a vital role in the confirmation of molecular formulas and in the structural characterization of this compound and its analogues, particularly when only small quantities are available. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are used to determine the elemental composition of the molecule. researchgate.netmdpi.com
Tandem mass spectrometry (MS/MS) is employed to fragment the molecule and analyze the resulting product ions. The fragmentation pattern provides valuable structural information and can be used to identify characteristic fragments of the this compound core structure. e-algae.org This technique has been instrumental in the identification of new this compound analogues, such as this compound D and E, by comparing their fragmentation spectra to those of known compounds. mdpi.come-algae.org The combination of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a powerful tool for the sensitive and selective detection and identification of gymnodimines in complex matrices like shellfish extracts. researchgate.net
Table 2: Analytical Techniques in this compound Research
| Technique | Application in this compound Research | Key Findings |
|---|---|---|
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Primary structural elucidation of this compound A and its analogues. | Determination of the carbon skeleton and relative stereochemistry. |
| X-ray Crystallography | Determination of the absolute stereochemistry of this compound. | Unambiguous assignment of the 3D structure of the p-bromobenzamide derivative of gymnodamine. |
| Mass Spectrometry (MS) | Confirmation of molecular weight and elemental composition; structural characterization of analogues through fragmentation patterns. | Identification of new analogues like this compound D and E; sensitive detection in environmental samples. |
Structural Diversity and Characterization of this compound Analogues
The gymnodimines are a group of marine neurotoxins characterized by a unique spiroimine ring system. Since the initial discovery of this compound, a number of naturally occurring analogues have been isolated and structurally elucidated. These congeners exhibit variations in their macrocyclic core, including differences in methylation, oxidation, and skeletal structure. These structural modifications, though often subtle, can have significant implications for their biological activity. The primary producing organisms of these compounds are dinoflagellates of the genera Karenia and Alexandrium. mdpi.comresearchgate.net
Identification and Structural Characterization of this compound A, B, C, D, and E
This compound A (GYM-A) was the first of this class to be identified, isolated from the dinoflagellate Karenia selliformis (formerly Gymnodinium sp.) and contaminated New Zealand oysters. researchgate.net Its structure was determined using spectroscopic methods and features a macrocyclic ring, a spirocyclic imine ring, and an ether moiety. nih.gov
This compound B (GYM-B) , also produced by K. selliformis, is structurally similar to GYM-A but is distinguished by the presence of an exocyclic methylene (B1212753) group at position C-17 and an allylic hydroxyl group at C-18. researchgate.net
This compound C (GYM-C) is an isomer of GYM-B, isolated from the same dinoflagellate. researchgate.net Spectroscopic analysis, including 1H NMR and mass spectrometry, revealed that GYM-C is an oxidized isomer of GYM-B at the C-18 position. researchgate.net
This compound D (GYM-D) was identified in the dinoflagellate Alexandrium ostenfeldii from the Baltic Sea. awi.de Its structural characterization was achieved through a combination of Liquid Chromatography-Mass Spectrometry (LC-MS/MS), High-Resolution Mass Spectrometry (HRMS), and Nuclear Magnetic Resonance (NMR) spectroscopy. awi.de While sharing the core spiroimine structure, its mass spectrometric fragmentation patterns differ from those of GYM-B and GYM-C. awi.de Gymnodimines B, C, and D are isomers, all having the same molecular formula. e-algae.org
This compound E (GYM-E) is a more recently discovered analogue, also isolated from Alexandrium ostenfeldii. mdpi.comnih.gov Its structure was determined to be a hydroxylated degradation product of 16-desmethylthis compound D. mdpi.comnih.gov Structurally, it features an exocyclic methylene at C-17 and an allylic hydroxyl group at C-18. mdpi.comnih.gov The empirical formula of GYM-E was determined as C31H43NO6 by HR-ESIMS. nih.gov
Table 1: Structural Characteristics of this compound Analogues A, B, C, D, and E
| Compound | Molecular Formula | Key Structural Features | Source Organism(s) |
|---|---|---|---|
| This compound A | C32H45NO4 | Parent compound with a macrocyclic ring, spirocyclic imine, and ether moiety. nih.gov | Karenia selliformis |
| This compound B | C32H45NO5 | Exocyclic methylene at C-17 and an allylic hydroxyl group at C-18. researchgate.net | Karenia selliformis |
| This compound C | C32H45NO5 | Isomer of GYM-B, oxidized at the C-18 position. researchgate.net | Karenia selliformis |
| This compound D | C32H45NO5 | Isomer of GYM-B and GYM-C with a distinct mass spectrometric fragmentation pattern. awi.de | Alexandrium ostenfeldii |
| This compound E | C31H43NO6 | Hydroxylated derivative of 16-desmethylthis compound D with an exocyclic methylene at C-17 and an allylic hydroxyl at C-18. mdpi.comnih.govnih.gov | Alexandrium ostenfeldii |
Methylated and Desmethylated Derivatives
In addition to the primary analogues, methylated and desmethylated forms of this compound have been identified, further expanding the structural diversity of this toxin family.
12-methylthis compound A and 12-methylthis compound B have been isolated from a spirolide-producing strain of the dinoflagellate Alexandrium peruvianum. researchgate.net The addition of a methyl group at the C-12 position represents a significant structural modification.
16-desmethylthis compound D is another notable analogue produced by Alexandrium ostenfeldii. mdpi.comnih.gov As its name suggests, it lacks a methyl group at the C-16 position compared to this compound D. mdpi.com This compound was identified through mass spectrometric screening and its structure was confirmed by detailed spectroscopic analysis. mdpi.com
Table 2: Characteristics of Methylated and Desmethylated this compound Derivatives
| Compound | Molecular Formula | Key Structural Modification | Source Organism(s) |
|---|---|---|---|
| 12-methylthis compound A | C33H47NO4 | Methyl group at the C-12 position. researchgate.net | Alexandrium peruvianum |
| 12-methylthis compound B | Not explicitly stated in provided context | Methyl group at the C-12 position. researchgate.net | Alexandrium peruvianum |
| 16-desmethylthis compound D | C31H43NO5 | Lacks a methyl group at the C-16 position. mdpi.com | Alexandrium ostenfeldii |
Comparative Structural Analysis of this compound Congeners
The this compound congeners, while all sharing the characteristic spiroimine pharmacophore, display a range of structural variations that are key to understanding their biosynthesis and structure-activity relationships. The core structure consists of a macrocycle, a spiro-linked bicyclic imine system, and often a butenolide moiety. nih.gov
The primary points of structural divergence among the known analogues include:
Isomerism: Gymnodimines B, C, and D are isomers with the same molecular formula (C32H45NO5) but differ in the arrangement of atoms, as evidenced by their distinct spectroscopic properties and chromatographic retention times. e-algae.org
Oxidation State: The difference between this compound B and C lies in the oxidation at C-18. researchgate.net Similarly, this compound E is a hydroxylated version of a desmethylated analogue. mdpi.com
Methylation Pattern: The presence or absence of methyl groups, as seen in the 12-methyl and 16-desmethyl derivatives, alters the lipophilicity and conformation of the macrocycle. mdpi.comresearchgate.net For instance, 16-desmethylthis compound D is the first reported this compound to lack a methyl group on ring D. mdpi.com
Exocyclic Moieties: The introduction of an exocyclic methylene group, a feature of this compound B and E, adds rigidity to a portion of the macrocycle and introduces a site for potential further chemical modification. mdpi.comresearchgate.net
These structural modifications arise from variations in the polyketide biosynthetic pathway in the producing dinoflagellates. mdpi.com The discovery of these diverse analogues, particularly from Alexandrium species which also produce spirolides, supports the hypothesis of a common biosynthetic origin for these two families of cyclic imine toxins. mdpi.com The structural elucidation of this growing family of toxins is crucial for the development of accurate detection methods and for understanding their toxicological significance.
Biosynthetic Pathways of Gymnodimine
Hypothesized Polyketide Biosynthetic Routes
Gymnodimine is hypothesized to be assembled through a polyketide synthase (PKS) pathway. This route involves the sequential condensation of small carboxylic acid units to form a linear polyketide chain, which then undergoes a series of modifications including cyclization and other transformations to yield the final complex structure.
The proposed formation of this compound begins with a nascent linear polyketide chain. nih.gov This chain is believed to be constructed from the incorporation of simple building blocks like acetate (B1210297) and possibly other small acid units. nih.gov Isotope labeling studies, a common method for elucidating biosynthetic pathways, have been instrumental in forming these hypotheses. For instance, the stimulation of this compound production in cultures of Karenia selliformis when fed with acetate suggests its role as a key precursor in the biosynthetic pathway. researchgate.net The linear chain undergoes folding and a series of intramolecular reactions to form the characteristic macrocyclic ring and the spiro-linked cyclic imine moiety.
Enzymatic Machinery and Proposed Precursors
The biosynthesis of polyketides is catalyzed by large, multifunctional enzymes known as polyketide synthases (PKSs). In dinoflagellates, these are typically Type I PKSs, where multiple catalytic domains are part of a single large protein. While the specific PKS gene cluster responsible for this compound has not been definitively identified, the presence of PKS genes in this compound-producing dinoflagellates like Karenia selliformis and Alexandrium ostenfeldii supports this proposed enzymatic basis. nih.gov
Table 1: Proposed Precursors in this compound Biosynthesis
| Precursor Unit | Role in Biosynthesis |
|---|---|
| Acetate | Primary building block for the polyketide chain. |
| Propionate | Contributes to methyl-branched sections of the backbone. |
| Glycine | Hypothesized source of the nitrogen atom for the imine ring. |
| Alanine | May enhance the biosynthetic pathway or serve as a precursor. researchgate.net |
Comparative Biosynthesis with Related Cyclic Imine Toxins (e.g., Spirolides)
Gymnodimines share significant structural similarity with another class of cyclic imine toxins known as spirolides. nih.gov Both classes of toxins are produced by the dinoflagellate Alexandrium ostenfeldii, and their co-occurrence suggests a shared or closely related biosynthetic origin. nih.govawi.de It is hypothesized that both gymnodimines and spirolides are derived from a common nascent polyketide chain and are produced through common biosynthetic genes. nih.govawi.de
The key structural similarities that point to a common pathway include the cyclic imine moiety and an identical butenolide side chain. nih.gov The primary differences lie in the size of the macrocycle and the specific arrangement of functional groups. Gymnodimines possess a 16-membered carbocyclic ring, whereas spirolides have a larger 23-membered ring. researchgate.net These differences likely arise from variations in the later steps of the biosynthetic pathway, such as the number of polyketide extender units incorporated or different cyclization patterns of the linear precursor. The discovery of novel this compound and spirolide analogues in the same organism further supports the idea that they originate from a single, versatile biosynthetic pathway capable of producing a diversity of related structures. awi.de
Table 2: Biosynthetic and Structural Comparison of Gymnodimines and Spirolides
| Feature | Gymnodimines | Spirolides |
|---|---|---|
| Producing Organism | Karenia selliformis, Alexandrium ostenfeldii nih.govmdpi.com | Alexandrium ostenfeldii awi.de |
| Proposed Origin | Common linear polyketide precursor nih.gov | Common linear polyketide precursor nih.gov |
| Macrocycle Size | 16-membered ring researchgate.net | 23-membered ring researchgate.net |
| Core Moiety | Cyclic imine mdpi.com | Cyclic imine awi.de |
| Shared Feature | Identical butenolide side chain nih.gov | Identical butenolide side chain nih.gov |
Genetic and Genomic Basis of Biosynthesis in Dinoflagellates
Unraveling the genetic basis for toxin biosynthesis in dinoflagellates presents significant challenges due to their unique and complex genomes. Dinoflagellate genomes are exceptionally large, often containing massive amounts of repetitive, non-coding DNA. nih.gov This complexity has hindered the identification and characterization of complete biosynthetic gene clusters for toxins like this compound.
Despite these challenges, it is widely accepted that polyketide synthases are the core enzymes responsible for this compound assembly. Studies have identified PKS gene fragments in this compound-producing species. nih.gov However, linking specific PKS genes directly to this compound production is an ongoing area of research. Dinoflagellate genes also exhibit unique expression mechanisms, such as trans-splicing of messenger RNA, which adds another layer of complexity to genetic analyses. nih.gov
Currently, extensive transcriptomic studies on this compound-producing organisms like Karenia selliformis and Alexandrium ostenfeldii are still needed to fully identify the specific PKSs and other tailoring enzymes (e.g., cyclases, oxidoreductases) involved in the pathway. nih.gov The hypothesis that gymnodimines and spirolides share common biosynthetic genes is a key focus of this research, as identifying a single gene cluster for both toxin classes would be a major breakthrough in understanding the molecular basis of cyclic imine toxin production in dinoflagellates. nih.govawi.de
Chemical Synthesis and Derivatization Strategies for Gymnodimine
Total Synthesis Approaches to Gymnodimine A
The first total synthesis of (-)-Gymnodimine was accomplished in a convergent manner, a strategy that involves the independent synthesis of complex molecular fragments which are then joined together. nih.govscispace.com This approach is often more efficient for complex molecules than a linear synthesis where the molecule is built step-by-step in a single sequence.
The initial coupling of the two fragments was achieved through an efficient Nozaki-Hiyama-Kishi (NHK) reaction. nih.govscispace.comacs.org Following the successful linkage of these subunits, the subsequent steps focused on the formation of the large macrocyclic ring and the late-stage installation of the sensitive butenolide group. nih.govnih.govscispace.com This convergent plan allowed for the preparation of significant quantities of the advanced fragments, facilitating the exploration of the challenging macrocyclization and final functionalization steps. nih.gov
| Synthetic Strategy Overview | |
| Overall Approach | Convergent Synthesis |
| Key Fragments | Spirolactam 56 |
| Tetrahydrofuran (B95107) 55 | |
| Fragment Coupling Reaction | Nozaki-Hiyama-Kishi (NHK) Reaction |
| Macrocyclization Strategy | Intramolecular Barbier-type Reaction |
| Final Moiety Installation | Vinylogous Mukaiyama Aldol (B89426) Addition (for butenolide) |
| This table summarizes the key stages of the convergent total synthesis of (-)-Gymnodimine A as reported in the literature. nih.govscispace.comacs.org |
Controlling the three-dimensional arrangement of atoms (stereochemistry) is a critical challenge in the synthesis of complex natural products like this compound A. Several key stereoselective reactions were employed to establish the correct configuration of its multiple chiral centers. nih.govnih.gov
Diels-Alder Reaction: The rapid assembly of the spirocyclic core of this compound was accomplished using a highly diastereo- and enantioselective exo-Diels-Alder reaction. nih.govscispace.com This reaction, catalyzed by a bis-oxazoline Cu(II) complex, effectively constructed the challenging quaternary carbon stereocenter within the spirocycle. nih.govscispace.comnih.govacs.org The use of an α,β-unsaturated iminium dienophile in a biomimetic approach has also been explored to construct the macrocyclic ring system, showing remarkable rate acceleration and stereochemical control compared to an analogous ketone dienophile. acs.orgproquest.com
Anti-Aldol Reaction: The stereocenters within the tetrahydrofuran fragment were established using a chiral auxiliary-based anti-aldol reaction. nih.govscispace.comacs.orgacs.org This method allows for the precise control of the relative and absolute stereochemistry of the newly formed carbon-carbon bond, which was crucial for the successful synthesis of this fragment. acs.orgnih.gov
Vinylogous Mukaiyama Aldol Addition: The fragile butenolide moiety was appended at a late stage of the synthesis to avoid its potential degradation under various reaction conditions. nih.govmdpi.com This was achieved via a vinylogous Mukaiyama aldol addition of a silyloxyfuran to a complex macrocyclic ketone intermediate. nih.govnih.govscispace.com This strategy provided a concise method for the annulation of the butenolide ring, furnishing the complete structure of this compound. nih.gov
| Key Stereoselective Reaction | Application in this compound Synthesis | Key Features |
| Asymmetric Diels-Alder Reaction | Construction of the spirocyclic core | Catalyzed by a bis-oxazoline Cu(II) complex; established the quaternary stereocenter with high enantioselectivity. nih.govnih.govacs.org |
| Chiral Auxiliary-based Anti-Aldol Reaction | Synthesis of the tetrahydrofuran fragment | Set the stereochemistry of the side chain that would become part of the THF ring. nih.govacs.orgacs.org |
| Vinylogous Mukaiyama Aldol Reaction | Late-stage annulation of the butenolide ring | Coupled a silyloxyfuran with a macrocyclic ketone intermediate. nih.govnih.govscispace.com |
| This table details the pivotal stereoselective transformations utilized in the total synthesis of (-)-Gymnodimine A. |
The formation of the 15-membered macrocycle of this compound represented a significant synthetic hurdle. An unconventional intramolecular Barbier reaction was ultimately employed to close the large ring. nih.govscispace.com The Barbier reaction is an organometallic reaction where an organometallic species is generated in situ from an alkyl halide and a metal, which then adds to a carbonyl group. wikipedia.org
In the synthesis of this compound, this key macrocyclization was initiated by tert-butyllithium (B1211817) (t-BuLi) at ambient temperature, promoting the reaction between an alkyl iodide and an activated N-tosyl lactam within the same molecule. nih.govnih.gov This successful ring closure was a departure from the initially envisioned Nozaki-Hiyama-Kishi (NHK) macrocyclization and proved to be the critical step enabling the completion of the total synthesis. nih.gov
Fragment Synthesis for this compound Moieties
The convergent nature of the total synthesis required the development of efficient and stereocontrolled routes to the core structural components of this compound.
The synthesis of the spirocyclic imine core was a central challenge. The key transformation was a catalytic, asymmetric Diels-Alder reaction between a silyloxy diene and an N-tosyl lactam dienophile. nih.gov The reaction proceeded with excellent diastereoselectivity (>95:5 dr) and was catalyzed by a copper(II)-bis(oxazoline) complex, which ensured high enantioselectivity for the desired product. nih.govnih.gov This method provided a rapid and efficient entry into the spirolactam fragment, which was then further elaborated for coupling with the tetrahydrofuran moiety. nih.gov Alternative strategies for synthesizing spirocyclic imines have also been reported, involving steps like double α-alkylation of lactams followed by ring-closing metathesis. digitalnz.org
The synthesis of the trisubstituted tetrahydrofuran portion of this compound, representing carbons C10-C18, also required precise stereochemical control. nih.gov A successful approach relied on an asymmetric anti-aldol reaction to set the initial stereochemistry, followed by subsequent transformations to form the ring. acs.orgnih.gov Other methodologies have also been developed to access this important fragment. One such approach involves a highly stereoselective iodine-mediated cyclization of an acyclic alkene. nih.gov Another reported strategy is based on a stereocontrolled Ueno-Stork radical cyclization to construct the THF ring system. rsc.org These diverse approaches provide robust access to the tetrahydrofuran core, a necessary component for the total synthesis. rsc.org
Butenolide Annulation Techniques
The construction of the fragile butenolide ring represents a significant challenge in the total synthesis of this compound. nih.gov Various strategies have been explored to append this crucial moiety, often at a late stage of the synthesis to avoid its degradation under harsh reaction conditions. nih.gov
A prominent and successful technique employed in the first total synthesis of (–)-gymnodimine is the vinylogous Mukaiyama aldol reaction. nih.govnih.gov This approach involves the reaction of a macrocyclic ketone intermediate with a silyloxyfuran, such as 2-(triisopropylsiloxy)-3-methylfuran, promoted by a Lewis acid like titanium tetrachloride (TiCl₄). nih.govnih.gov This reaction effectively annulates the butenolide ring onto the core structure. nih.gov A key aspect of this method is its execution at low temperatures, which helps to manage the reactivity and stability of the intermediates. nih.gov However, this specific application resulted in a nearly 1:1 mixture of diastereomers, epimeric at the C4 position of the butenolide, which required subsequent separation. nih.govnih.gov The formation of both C4 isomers was instrumental in definitively establishing the stereochemistry at this position in the natural product. nih.gov
Alternative strategies have also been investigated in model studies. One such approach is the exploration of an asymmetric, intermolecular Heck reaction. tamu.edu This method was studied as a potential pathway to form the chiral butenolide of this compound, demonstrating the feasibility of the reaction between substituted enol triflates and dihydrofuran derivatives. tamu.edu
| Technique | Key Reagents/Catalysts | Outcome/Significance | Reference |
|---|---|---|---|
| Vinylogous Mukaiyama Aldol Reaction | Macrocyclic ketone, 2-(silyloxy)-3-methylfuran, TiCl₄ | Successfully used in the first total synthesis of (–)-gymnodimine; produced a mixture of C4 epimers. | nih.govnih.gov |
| Asymmetric Intermolecular Heck Reaction | Substituted enol triflates, dihydrofuran derivatives | Investigated in model studies as a potential alternative route to the chiral butenolide. | tamu.edu |
Synthetic Studies of this compound Analogues and Derivatives
The total synthesis of this compound has paved the way for the creation of various analogues and derivatives. nih.gov These synthetic efforts are crucial for conducting detailed structure-activity relationship (SAR) studies, which help to elucidate the specific structural features responsible for the molecule's biological activity. nih.gov Furthermore, the development of efficient synthetic routes for this compound fragments facilitates the creation of tools for biological and environmental monitoring. nih.gov
The enantioselective synthesis of this compound analogues allows for a precise investigation of the stereochemistry's role in its function. A notable example is the synthesis of C4-epi-gymnodimine, an unnatural analogue that is epimeric at the C4 position. nih.gov This analogue was prepared using a synthetic route parallel to that of the natural product, starting from the corresponding C4-epimeric alcohol intermediate. nih.gov Comparison of the NMR spectra of C4-epi-gymnodimine with that of natural this compound provided further confirmation of the stereochemical assignments. nih.gov
The foundation for the enantioselective synthesis of the entire molecule and its analogues lies in the controlled construction of its chiral centers. A key strategy involves an enantioselective Diels-Alder reaction, catalyzed by an Evans' copper-bis(oxazoline) complex, to construct the highly functionalized spirolactam core. nih.govnih.gov This step establishes the critical stereochemistry of the spirocyclic imine moiety, which is a defining feature of this class of marine toxins. nih.gov
| Analogue | Key Synthetic Feature | Purpose of Synthesis | Reference |
|---|---|---|---|
| (+)-C4-epi-Gymnodimine | Derived from the C4-epimer of the vinylogous Mukaiyama aldol addition product. | To confirm stereochemical assignments and study stereochemistry-activity relationships. | nih.gov |
| (–)-Gymnodimine | Convergent synthesis featuring an enantioselective Diels-Alder reaction for the spirolactam core. | First total synthesis of the natural product. | nih.gov |
Synthetic chemistry provides the tools to create specifically designed this compound derivatives that can be used as probes to investigate its biological mechanisms and to develop detection methods. nih.govnih.gov The late-stage attachment of the butenolide side chain in some synthetic strategies provides a convenient point for modification, allowing for the creation of various derivatives for mode-of-action studies. nih.gov
A significant application is the synthesis of haptens for the development of enzyme-linked immunosorbent assays (ELISAs). nih.gov A hapten is a small molecule that can elicit an immune response when attached to a large carrier, such as a protein. The enantioselective synthesis of the keto spirocyclic imine moiety of this compound provides a key intermediate that is perfectly suited for this purpose. nih.gov This ketone derivative can be conjugated to a carrier protein to generate an immunogen, which is essential for producing the antibodies required for a sensitive and specific ELISA to monitor for this compound and its congeners in the environment. nih.govnih.gov
| Derivative | Synthetic Approach | Intended Application | Reference |
|---|---|---|---|
| Keto spirocyclic imine | Enantioselective synthesis including a Diels-Alder reaction and subsequent transformations. | Intermediate for conjugation to carrier proteins to create an immunogen for ELISA development. | nih.gov |
| Various butenolide analogues | Late-stage appendage of modified butenolide precursors via vinylogous Mukaiyama aldol reaction. | Probes for structure-activity relationship and mode-of-action studies. | nih.gov |
Compound Index
| Compound Name |
|---|
| (–)-Gymnodimine |
| (+)-C4-epi-Gymnodimine |
| 2-(triisopropylsiloxy)-3-methylfuran |
| Titanium tetrachloride (TiCl₄) |
Molecular and Cellular Mechanisms of Action of Gymnodimine
Interaction with Neurotransmitter Receptors
Gymnodimine's neurotoxicity is primarily attributed to its potent interaction with neurotransmitter receptors, specifically the nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.gov These receptors are crucial for fast synaptic transmission in both the central and peripheral nervous systems. nih.gov
High-Affinity Binding to Nicotinic Acetylcholine Receptors (nAChRs)
Research has consistently demonstrated that this compound is a powerful ligand that targets nAChRs with high affinity. nih.gov Competition-binding assays have confirmed this strong interaction, explaining the basis of its neurotoxic effects. nih.gov Studies using binding and voltage-clamp recordings have revealed subnanomolar affinities for certain nAChR subtypes. pnas.org This high-affinity binding is governed by a diffusion-limited association and a slow dissociation from the receptor, which can result in an apparently irreversible interaction. pnas.org The core of this interaction involves the protonated imine nitrogen of the this compound molecule, which is common to other macrocyclic imine toxins and is crucial for its affinity to the receptor. nih.gov
Subtype Selectivity and Non-Selectivity across nAChR Variants (e.g., α7, α12β1γδ, α3β2, α4β2)
This compound exhibits broad targeting of various nAChR subtypes, including both muscular and neuronal variants, though with some degree of selectivity. nih.govpnas.org It has been shown to interact powerfully with muscle-type nAChRs, heteropentameric neuronal receptors such as α3β2 and α4β2, and homomeric neuronal α7 nAChRs. nih.govpnas.org
| nAChR Subtype | Relative Binding Affinity |
|---|---|
| α7 | Highest |
| α6β3β4α5 | Highest |
| rat α3β4 | High |
| human α3β4 | Moderate |
| α4β4 | Moderate |
| rat α4β2 | Lower |
| human α4β2 | Lower |
| α1βγδ (muscle-type) | Lowest |
This table illustrates the rank order of binding affinity of this compound to various nicotinic acetylcholine receptor (nAChR) subtypes as reported in the literature. nih.gov
Antagonistic Effects on Receptor Function and Ion Channel Activity
This compound functions as a potent antagonist of nAChRs. pnas.orgnih.gov In electrophysiological studies on Xenopus skeletal myocytes, this compound reversibly blocked nicotinic currents that were evoked by acetylcholine. nih.gov It also blocked the homomeric human α7 nAChR in a voltage-independent manner. nih.gov This antagonism is potent, and in some studies, it could not be overcome by increasing the concentration of the agonist (acetylcholine), indicating an insurmountable blockade. nih.gov This mechanism effectively prevents the normal function of the receptor, which is to open its ion channel in response to neurotransmitter binding. mdpi.com
Cellular Signaling Pathway Modulation
The interaction of this compound with nAChRs leads to significant disruptions in cellular signaling, particularly concerning calcium homeostasis and synaptic function.
Influence on Synaptic Transmission in Model Systems
The antagonistic action of this compound at the nAChR has direct consequences for synaptic transmission, particularly at the neuromuscular junction. nih.gov In isolated mouse phrenic hemidiaphragm preparations, this compound A caused a concentration- and time-dependent block of muscle twitch responses that were initiated by nerve stimulation. nih.gov However, it did not affect muscle twitches that were elicited by direct stimulation of the muscle, indicating that the toxin's action is at the neuromuscular junction, not the muscle itself. nih.gov
Further evidence of its impact on synaptic function comes from the observation that this compound A blocks miniature endplate potentials and leads to subthreshold endplate potentials in paralyzed frog and mouse neuromuscular preparations. nih.gov These findings confirm that by blocking nAChRs, this compound effectively inhibits the transmission of nerve impulses to the muscle, leading to paralysis. nih.gov
| Mechanism | Observed Effect | Model System |
|---|---|---|
| Receptor Binding | High-affinity antagonism of nAChRs | Competition-binding assays, Voltage-clamp recordings |
| Ion Channel Activity | Reversible block of nicotinic currents | Xenopus oocytes and myocytes |
| Intracellular Calcium | Increases [Ca]i via nAChRs and mAChRs | Rat pheochromocytoma (PC12) cells |
| Synaptic Transmission | Blocks nerve-stimulated muscle twitches and miniature endplate potentials | Mouse and frog neuromuscular preparations |
This table summarizes the key molecular and cellular effects of this compound based on findings from various model systems. nih.govpnas.orgnih.govmdpi.com
Investigations into Additional Cellular Targets
While the primary molecular targets of this compound are well-established as nicotinic acetylcholine receptors (nAChRs), research has explored other potential cellular interactions. nih.gov Studies have revealed that the toxic effects of this compound are not exclusively mediated by nAChRs, with evidence pointing towards muscarinic acetylcholine receptors (mAChRs) as an additional target. nih.govmdpi.com
A key investigation using rat pheochromocytoma (PC12) cells demonstrated that this compound A (GYM A) induces an increase in intracellular calcium levels ([Ca]i) through the activation of mAChRs. nih.gov In this study, the effects of GYM A were examined on cells where nAChRs and mAChRs were pharmacologically isolated. It was observed that GYM A activated mAChRs, leading to a rise in [Ca]i. nih.govmdpi.com Conversely, when both nAChR and mAChR activity was simultaneously inhibited, GYM A did not cause any change in intracellular calcium, confirming that its effects on calcium signaling in these cells are mediated through these two receptor types. nih.govmdpi.com
Other research on the Neuro2a neuroblastoma cell line explored broader cellular actions. In these studies, this compound and its analogues, at concentrations up to 10μM, did not affect the expression of several signal transduction proteins sensitive to cellular stress, such as c-Jun, ATF-2, and ATF-3. nih.gov However, a significant finding from this research was that pre-exposing the Neuro2a cells to this compound for 24 hours markedly sensitized them to the apoptotic (cell death) effects of another marine toxin, okadaic acid. nih.gov This suggests that while this compound may not directly activate these stress pathways, it can modulate cellular responses to other cytotoxic agents, indicating a potential for indirect cellular mechanisms of action. nih.gov
Comparative Analysis of Mechanisms with Other Cyclic Imine Toxins
A direct comparative study between this compound A (GYM A) and 13-desmethyl spirolide C (SPX 1), both produced by the dinoflagellate Alexandrium ostenfeldii, highlights these subtle but important mechanistic differences. nih.govnih.gov Both toxins act on nAChRs, inducing an increase in intracellular calcium ([Ca]i) and inhibiting further receptor activation by acetylcholine. nih.gov This indicates they both mimic the action of acetylcholine at these receptors. nih.govdntb.gov.ua
The primary distinction in their mechanism was observed in their interaction with muscarinic acetylcholine receptors (mAChRs). nih.gov While both GYM A and SPX 1 prevented the subsequent activation of mAChRs by acetylcholine, only GYM A was found to actively stimulate these receptors to cause an increase in [Ca]i. nih.govmdpi.com This differential response suggests a selective activation of mAChRs by GYM A that is not shared by SPX 1. nih.gov Researchers hypothesize that this selectivity may be based on structural differences; specifically, the absence of a triketal ring system in this compound may allow it to activate mAChRs, whereas the presence of this structure in spirolides prevents such activation. nih.govmdpi.com
The structural variations across the broader cyclic imine class are even more pronounced. Gymnodimines feature an unsubstituted six-membered cyclic imine, whereas pinnatoxins contain a seven-membered ring, and spirolides possess a different spiroimine subunit altogether. nih.govfrontiersin.org These structural distinctions, extending away from the core imine pharmacophore, are thought to dictate the toxins' specificity for different nAChR subtypes. mdpi.com These differences in structure and target selectivity likely contribute to the observed variations in in-vivo toxicity, where pinnatoxins and spirolides are noted to have significantly higher oral toxicity than gymnodimines. nih.gov
Table 1. Comparative Effects of this compound A and 13-desmethyl Spirolide C on Acetylcholine Receptors
| Feature | This compound A (GYM A) | 13-desmethyl Spirolide C (SPX 1) | Reference |
| Action on nAChRs | Activates and inhibits further activation by ACh | Activates and inhibits further activation by ACh | nih.gov |
| Action on mAChRs | Activates and inhibits further activation by ACh | Only inhibits further activation by ACh; does not activate | nih.govmdpi.com |
| Effect on [Ca]i via nAChRs | Increase | Increase | nih.gov |
| Effect on [Ca]i via mAChRs | Increase | No change | nih.govmdpi.com |
| Proposed Structural Basis for Difference | Absence of triketal ring system | Presence of triketal ring system | nih.gov |
Ecological Dynamics and Environmental Interactions of Gymnodimine
Association with Harmful Algal Bloom (HAB) Events
Gymnodimines are primarily produced by dinoflagellates, a type of marine microalgae. e-algae.org The production of these toxins is closely associated with Harmful Algal Blooms (HABs), which are events characterized by the rapid and dense proliferation of these microorganisms. e-algae.org
The dinoflagellate species most notably responsible for gymnodimine production is Karenia selliformis. researchgate.net This species has been linked to toxic algal blooms that have resulted in mass mortalities of marine organisms. researchgate.net Another significant producer of gymnodimines is the dinoflagellate Alexandrium ostenfeldii. e-algae.orgresearchgate.net The co-occurrence of gymnodimines and spirolides, another class of cyclic imine toxins, in A. ostenfeldii suggests a potential shared biosynthetic pathway. researchgate.net
The detection of various this compound analogues, including GYM-A, B, C, and D, in marine environments often coincides with these HAB events, highlighting the ecological and toxicological risks they pose. researchgate.nete-algae.org For instance, significant quantities of gymnodimines have been detected following prolonged algal blooms off the coasts of New Zealand and Tunisia. e-algae.org
Table 1: Dinoflagellate Species Associated with this compound Production
| Dinoflagellate Species | Associated this compound Analogues |
|---|---|
| Karenia selliformis | This compound A, B, C |
Role in Inter-Species Chemical Communication within Marine Ecosystems
The production of potent toxins like this compound by dinoflagellates is thought to play a role in inter-species chemical communication, influencing the structure and dynamics of marine ecosystems. While direct research on this compound's role as a signaling molecule is ongoing, the toxic effects of cyclic imines suggest potential allelopathic and defensive functions.
Allelopathy refers to the chemical inhibition of one organism by another. In the context of HABs, the release of toxins can suppress the growth of competing phytoplankton species, allowing the toxin-producing dinoflagellate to dominate the algal community. The neurotoxic nature of this compound, which acts on nicotinic acetylcholine (B1216132) receptors, could also serve as a defense mechanism against grazing zooplankton. e-algae.org By incapacitating or killing grazers, the dinoflagellate population can continue to expand, further fueling the bloom.
Transfer and Accumulation in Marine Food Webs (excluding human consumption effects)
Gymnodimines can be transferred through marine food webs, accumulating in various organisms. This process, known as bioaccumulation, begins with the ingestion of toxin-producing dinoflagellates by primary consumers such as shellfish.
Shellfish, being filter feeders, can accumulate significant levels of gymnodimines from the water column during HAB events. For example, the initial discovery of this compound was in dredge oysters (Tiostrea chilensis) from Foveaux Strait, New Zealand. mdpi.com Subsequent surveys have detected this compound contamination in at least eight species of shellfish around the New Zealand coast. mdpi.com
The transfer continues as these contaminated shellfish are consumed by higher-trophic-level organisms, including gastropods, crustaceans, and fish. This trophic transfer can lead to the biomagnification of the toxin, where its concentration increases at successively higher levels in the food web. The presence of this compound D and its analogue 16-desmethyl this compound D has been reported in various invertebrates along the North Atlantic coast of Spain, indicating the widespread potential for food web contamination. nih.gov
Table 2: Documented Presence of Gymnodimines in Marine Organisms
| Organism | Toxin(s) Detected | Location |
|---|---|---|
| Dredge Oysters (Tiostrea chilensis) | This compound A | Foveaux Strait, New Zealand |
| Various Shellfish Species | Gymnodimines | New Zealand Coast |
Environmental Factors Influencing this compound Production
The production of this compound by dinoflagellates is not constant and is influenced by a variety of environmental factors. While research into the specific triggers for this compound synthesis is ongoing, several key physical and chemical parameters are known to affect the growth and toxin production of Karenia selliformis and Alexandrium ostenfeldii.
These factors include:
Temperature and Salinity: Like most phytoplankton, the growth rates of this compound-producing dinoflagellates are influenced by water temperature and salinity. Optimal conditions can lead to rapid population growth and increased toxin production.
Nutrient Availability: The availability of nutrients such as nitrogen and phosphorus is a critical factor in fueling algal blooms. Changes in nutrient loads, often from land-based runoff, can create conditions favorable for HABs and, consequently, this compound production.
Light Intensity and Photoperiod: As photosynthetic organisms, dinoflagellates require light for growth. The intensity and duration of light exposure can influence their metabolic processes, including toxin synthesis.
Hydrodynamic Conditions: Physical processes such as tides and currents can play a crucial role in the dynamics of HABs. researchgate.net Tides can concentrate dinoflagellate cells in specific areas, leading to localized accumulations of this compound. researchgate.net
The stability of this compound-A itself is also affected by environmental conditions. Studies have shown that it is more stable at lower temperatures (≤−20 °C) and under acidic conditions (pH ≤ 3). mdpi.com At higher temperatures (20 °C) and neutral or alkaline pH, it degrades more rapidly. mdpi.com This suggests that the persistence of the toxin in the marine environment can vary depending on the local physicochemical conditions.
Advanced Analytical Methodologies for Gymnodimine Research
Chromatographic Techniques for Detection and Quantification
Chromatographic methods are central to the analysis of gymnodimines, providing separation, identification, and quantification. Liquid chromatography coupled with mass spectrometry is the reference method, though other techniques have also been developed for specific applications.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the cornerstone for the sensitive and selective analysis of gymnodimine and its derivatives. nih.gov The European Union has established LC-MS/MS as a reference method for the identification of lipophilic marine toxins. nih.gov This technique offers high specificity and allows for the simultaneous detection of multiple toxins in a single run. wur.nl
Various LC-MS/MS approaches have been developed to enhance detection capabilities. For instance, the use of liquid chromatography-high-resolution mass spectrometry (LC-HRMS) has been instrumental in discovering new this compound derivatives and investigating their metabolic profiles in shellfish samples. nih.govifremer.fr Another approach combines dispersive liquid-liquid microextraction (DLLME) with liquid chromatography with triple quadrupole mass spectrometry (LC–QqQ-MS/MS), enabling the sensitive analysis of multiple lipophilic marine toxins, including this compound, in seawater. nih.gov
Methodologies often employ reversed-phase columns, such as C18 or C8, for separation. researchgate.nete-algae.orgnih.gov Mobile phases can be either acidic or alkaline. An LC-MS/MS method using an alkaline mobile phase (acetonitrile/water gradient with ammonium (B1175870) hydroxide, pH 11) has been shown to improve the limits of detection (LODs) for this compound two- to three-fold compared to acidic conditions, primarily due to better peak shapes. wur.nl Despite its advantages in specificity and sensitivity, LC-MS/MS methods can be expensive, complex, and time-consuming, requiring sophisticated instrumentation and trained personnel. nih.gov
A comprehensive analysis of Alexandrium ostenfeldii cultures using LC-MS/MS identified isomers of this compound, including gymnodimines B, C, and D, based on their identical precursor ions but different retention times. e-algae.org This highlights the capability of LC-MS/MS to differentiate between structurally similar analogues.
Table 1: LC-MS/MS Methodologies for this compound Analysis
| Parameter | Description | Reference |
|---|---|---|
| Instrumentation | Ultimate 3000 UPLC coupled to an AB-Sciex Qtrap 4500 quadrupole mass spectrometer. nih.gov | nih.gov |
| Xevo G2-XS Q-TOF Mass Spectrometer. e-algae.org | e-algae.org | |
| Column | X-Bridge™ C18 reversed-phase column (150 mm × 3 mm, 5 µm). nih.gov | nih.gov |
| ACQUITY UPLC BEH C8 column (2.1 × 100 mm, 1.7 µm). e-algae.org | e-algae.org | |
| Mobile Phase | Binary gradient of water and 90% acetonitrile (B52724)/water, both with 6.7 mmol L−1 ammonium hydroxide. nih.gov | nih.gov |
| Gradient of 10 mM ammonium bicarbonate in water and 10 mM ammonium bicarbonate in 90% acetonitrile. e-algae.org | e-algae.org | |
| Ionization Mode | Electrospray ionization (ESI) in positive mode. nih.gov | nih.gov |
| Key Advantage | High specificity and sensitivity; reference method for lipophilic toxins. nih.govwur.nl | nih.govwur.nl |
High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection offers a reliable and more accessible alternative to mass spectrometry for the quantification of this compound-A (GYM-A). researchgate.net A rapid and reproducible HPLC-UV method has been developed for the determination of GYM-A in contaminated clams. researchgate.net
This method involves an extraction protocol using acetone, followed by a clean-up step with diethyl ether and a final extraction with dichloromethane (B109758). researchgate.net The chromatographic separation is achieved on a C18 column using a gradient of acetonitrile and water containing trifluoroacetic acid. researchgate.net This HPLC-UV method has demonstrated high recovery rates and low limits of detection and quantification, making it a suitable alternative to bioassays for routine monitoring. researchgate.net
Table 2: Performance of HPLC-UV Method for this compound-A Quantification
| Parameter | Value | Reference |
|---|---|---|
| Column | C18 | researchgate.net |
| Mobile Phase | Acetonitrile-water gradient (10:90 to 90:10) with 0.1% trifluoroacetic acid | researchgate.net |
| Flow Rate | 1 mL/min | researchgate.net |
| Recovery Rate | >96% | researchgate.net |
| Limit of Detection (LOD) | 5 ng/mL | researchgate.net |
| Limit of Quantification (LOQ) | 8 ng/g digestive gland | researchgate.net |
Receptor-Based Detection Assays
Receptor-based assays leverage the specific interaction between this compound and its biological target, the nicotinic acetylcholine (B1216132) receptor (nAChR), offering a functional measure of toxicity.
Receptor-binding assays (RBAs) for this compound are based on its ability to competitively inhibit the binding of a radiolabeled or fluorescent ligand to nAChRs. nih.govnih.gov These assays typically use membranes enriched with nAChRs from the electric organs of species like Torpedo marmorata. researchgate.net this compound-A has been shown to be a potent ligand that interacts with various nAChR subtypes, including muscle-type and neuronal receptors. nih.gov
One RBA format utilizes fluorescence polarization to detect the displacement of fluorescently labeled α-bungarotoxin from the Torpedo nAChRs by this compound. researchgate.net This inhibition assay can detect this compound in the nanomolar range and has been adapted for screening shellfish samples, including mussels, clams, cockles, and scallops. researchgate.net While RBAs provide a functional assessment of toxicity, their specificity can be a limitation, as other compounds may also interact with the receptor. scirp.org
Table 3: Characteristics of a Fluorescence Polarization RBA for this compound
| Parameter | Description | Reference |
|---|---|---|
| Biological Component | Nicotinic acetylcholine receptor (nAChR)-enriched membranes from Torpedo marmorata | researchgate.net |
| Principle | Competitive inhibition of fluorescent α-bungarotoxin binding to nAChRs | researchgate.net |
| Application | Screening for this compound and 13-desmethyl spirolide C in shellfish | researchgate.net |
| Quantification Range (GYM-A) | 80–2000 µg kg⁻¹ of shellfish meat | researchgate.net |
| Average Recovery Rate (GYM-A) | 90.6 ± 7.8% | researchgate.net |
Recent advancements in biosensor technology have led to the development of novel aptamer-based sensors for this compound detection. Aptamers are single-stranded DNA or RNA molecules that can bind to specific targets with high affinity and specificity. nih.gov A highly specific DNA aptamer, G48nop, has been selected to target GYM-A. nih.govmdpi.com
Based on this aptamer, a label-free aptasensor using biolayer interferometry (BLI) technology has been established. nih.govmdpi.com BLI is an optical analytical technique that measures molecular interactions in real-time. nih.gov The BLI-based aptasensor for GYM-A allows for the rapid detection of the toxin within minutes and has demonstrated high sensitivity and specificity. nih.govnih.gov The sensor has been successfully applied to detect GYM-A in spiked water and shellfish samples with good recovery rates, presenting a reliable and efficient tool for future monitoring. nih.govmdpi.com This technology offers advantages over traditional methods by being simpler to operate and not requiring precious biological materials like receptors. nih.gov
Table 4: Performance of a Biolayer Interferometry (BLI) Aptasensor for this compound-A
| Parameter | Value/Description | Reference |
|---|---|---|
| Recognition Element | DNA Aptamer G48nop | nih.govmdpi.com |
| Dissociation Constant (KD) | 95.30 nM | nih.govmdpi.com |
| Detection Technology | Biolayer Interferometry (BLI) | nih.govmdpi.com |
| Detection Range | 55 to 1400 nM | nih.govmdpi.com |
| Linear Range | 55 to 875 nM | nih.govmdpi.com |
| Limit of Detection (LOD) | 6.21 nM | nih.govmdpi.com |
| Recovery Rate (in spiked samples) | 96.65% to 109.67% | nih.govmdpi.com |
| Analysis Time | < 10 minutes for seven samples simultaneously | nih.gov |
Spectroscopic and Chemometric Approaches
Spectroscopic techniques provide valuable information on the chemical structure and quantification of gymnodimines, while chemometrics aids in the analysis of the complex data generated.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of novel this compound analogues. nih.gov It has been used to determine the structure of compounds like 16-desmethylthis compound D and this compound E isolated from Alexandrium ostenfeldii. nih.gov
Surface-Enhanced Raman Spectroscopy (SERS) has emerged as a promising method for the rapid and sensitive detection of this compound. scirp.org This technique enhances the Raman signal of molecules adsorbed on rough metal surfaces. A SERS method optimized using response surface methodology has achieved a low limit of detection for this compound. scirp.org The method was successfully applied to detect the toxin in lake water and shellfish matrix samples, demonstrating its potential for food safety applications. scirp.org
Table 5: SERS Detection of this compound
| Parameter | Value | Reference |
|---|---|---|
| Linearity Range | 0.1 - 10 µM | scirp.org |
| Limit of Detection (LOD) | 0.105 µM | scirp.org |
| LOD in Lake Water | 0.148 µM | scirp.org |
| LOD in Shellfish Matrix | 0.170 µM | scirp.org |
Chemometrics involves the use of statistical and mathematical methods to extract meaningful information from chemical data. In the context of this compound research, chemometric approaches can be applied to the large and complex datasets generated by chromatographic and spectroscopic techniques. frontiersin.org For example, pattern recognition techniques could be used to differentiate between shellfish samples contaminated with different profiles of this compound analogues or to authenticate the origin of a toxic bloom. While specific chemometric studies focused solely on this compound are not extensively detailed in the provided context, the principles of chemometrics are highly applicable for processing data from LC-MS/MS or spectroscopic fingerprinting to enhance the understanding of toxin distribution and profiles. frontiersin.org
Surface-Enhanced Raman Scattering (SERS) for Detection
Surface-Enhanced Raman Scattering (SERS) has emerged as a promising technique for the rapid and sensitive detection of marine biotoxins, including this compound. nih.govscirp.org This method offers significant advantages, such as high sensitivity and the provision of a unique "fingerprint" spectrum for molecular identification. scirp.org
In a notable application of SERS for this compound analysis, silver (Ag) colloids have been utilized as an effective SERS substrate. scirp.org The choice of substrate material is critical, with silver nanoparticles demonstrating superior signal enhancement for this compound compared to gold or copper nanoparticles. scirp.org The study established a method with a limit of detection (LOD) as low as 0.170 μM for this compound in shellfish samples. scirp.org
The SERS spectrum of this compound, when compared with theoretical calculations, reveals several characteristic peaks that are instrumental for its identification. The assignments for these prominent peaks are detailed in the table below.
| Theoretical Raman Shift (cm-1) | Experimental SERS Shift (cm-1) | Vibrational Mode Assignment |
|---|---|---|
| 620 | 612 | C-C stretching vibration and -CH2 in-plane bending vibration |
| 820 | 820 | C-O stretching vibration and C-C in-plane bending vibration |
| 1047 | 1061 | C-C stretching vibration and -OH in-plane bending vibration |
| 1298 | 1301 | Out-of-plane bending vibration of -CH2 |
| 1416 | 1407 | Out-of-plane bending vibration of C-H and -CH2 |
| 1452 | 1443 | In-plane bending vibration of -CH2 |
| 1735 | Not Observed | Stretching vibration of C=N |
It is noteworthy that the theoretical peak at 1735 cm-1, attributed to the C=N stretching vibration of the cyclic imine group, was not observed in the experimental spectrum. scirp.org This discrepancy highlights the complexities of SERS and the influence of the substrate on the vibrational modes of the analyte.
Density Functional Theory (DFT) in Spectral Characterization
Density Functional Theory (DFT) is a powerful computational tool that plays a crucial role in the spectral characterization of molecules like this compound. scirp.org DFT calculations allow for the prediction of theoretical vibrational spectra (Raman and infrared), which can then be compared with experimental data to confirm the identity of a compound and to assign specific vibrational modes to the observed spectral peaks. scirp.orgnih.gov
For this compound, DFT calculations have been employed to simulate its Raman spectrum, providing a theoretical basis for interpreting the experimental SERS data. scirp.org The RB3LYP/ef2svp method has been utilized for these calculations, demonstrating good consistency with the experimental SERS spectrum of this compound. scirp.org The process typically involves optimizing the molecular geometry of the compound in the gas phase and then calculating the vibrational frequencies. nih.gov To improve the agreement between theoretical and experimental frequencies, a scaling factor is often applied to the calculated wavenumbers. nih.gov
The synergy between DFT and experimental spectroscopy is invaluable for the accurate identification and structural elucidation of complex molecules like this compound.
Sample Preparation and Extraction Protocols for Complex Matrices
The effective extraction of this compound from complex matrices such as shellfish tissues and algal cultures is a critical prerequisite for accurate analysis. Various protocols have been developed, with a focus on maximizing recovery and minimizing matrix interference.
Liquid-liquid extraction (LLE) is a commonly employed technique. nih.gov One study optimized an LLE method for harvesting this compound-A from large-scale cultures of Karenia selliformis. nih.gov This research highlighted the superior performance of dichloromethane as an extraction solvent compared to chloroform, carbon tetrachloride, and tetrachloroethylene. nih.gov The study also investigated the influence of solvent volume and stirring time on extraction efficiency, as summarized in the tables below.
| Volume of Dichloromethane (mL) per 500 mL culture | Recovery of this compound-A (%) |
|---|---|
| 12.5 | 20 |
| 20.0 | 58 |
| 27.5 | 73 |
| 35.0 | Not significantly improved from 27.5 mL |
| Stirring Time (minutes) | Extraction Recovery of this compound-A (%) |
|---|---|
| 1 | 60 |
| 3 | 72 |
| 5 | 77 |
| 10 | 79 |
These findings indicate that a dichloromethane volume of 27.5 mL per 500 mL of culture and a stirring time of 5-10 minutes provide optimal recovery of this compound-A. nih.gov The optimized LLE method yielded a satisfactory recovery of 88%. nih.govifremer.fr It was also noted that conventional filtration and centrifugation methods could lead to cell fragmentation and loss of the toxin. nih.govifremer.fr
Development and Characterization of Reference Materials for this compound Analogues
The availability of high-purity, well-characterized reference materials is essential for the accurate quantification of this compound and its analogues in analytical testing. Certified reference materials (CRMs) are particularly important for ensuring the quality and comparability of data generated by different laboratories.
The National Research Council of Canada offers a certified calibration solution of this compound, CRM-GYM-b. canada.ca This reference material has a certified concentration of 4.93 ± 0.26 µmol/L and is dissolved in methanol (B129727) with 0.05% trifluoroacetic acid. canada.ca The certification was based on results from two independent analytical methods: quantitative NMR (qNMR) spectroscopy and liquid chromatography-mass spectrometry (LC-MS). canada.ca
In addition to commercially available CRMs, researchers are also working on preparing and characterizing reference materials for this compound and its analogues from natural sources. One study detailed the preparation of a this compound-A reference material from cultures of the dinoflagellate Karenia selliformis, followed by multi-step chromatographic separation and purification. nih.govmdpi.comresearchgate.netifremer.fr
The stability of these reference materials is a critical factor for their long-term use. A comprehensive stability study of this compound-A in methanolic media was conducted over 8 months under various temperature and pH conditions. nih.govmdpi.com The results, summarized in the table below, indicate that this compound-A is most stable at low temperatures and acidic pH.
| Temperature (°C) | pH | Decrease in this compound-A Concentration (%) |
|---|---|---|
| -20 | 3, 5, 7 | No significant change |
| 4 | 3 | No significant change |
| 4 | 5, 7 | Significant decrease |
| 20 | 3 | No obvious decline |
| 20 | 5 | Extremely significant decrease |
| 20 | 7 | 81.8 ± 9.3 |
This study also identified two potential conversion products of this compound-A at higher pH and temperature, tentatively named GYM-K (m/z 540) and GYM-L (m/z 524). mdpi.comifremer.fr The development of reference materials for a wider range of this compound analogues, including the newly identified this compound D from Alexandrium ostenfeldii, remains an important area of research. e-algae.org
Pharmacological Investigations of Gymnodimine in Preclinical Models
In Vitro Studies on Neuronal and Non-Neuronal Cell Lines
Research using cultured cell lines has provided significant insights into the cellular responses elicited by gymnodimine and its analogues.
The effects of this compound on the viability of cell lines have been investigated, with results indicating varied impacts. In studies using the Neuro2a neuroblastoma cell line, concentrations of this compound and its analogues up to 10μM showed variable effects on reducing cell numbers. nih.gov Interestingly, these compounds did not affect the expression of several signal transduction proteins sensitive to cellular stress, such as c-Jun, ATF-2, and ATF-3. nih.gov
A key finding from these studies is that pre-exposure of Neuro2a cells to 10μM concentrations of this compound or its analogues for 24 hours significantly sensitized the cells to the apoptotic effects of another marine toxin, okadaic acid. nih.gov This suggests that while not potently cytotoxic on its own in this model, this compound can modulate cellular pathways that increase vulnerability to other cytotoxic agents. nih.gov
Functionally, this compound A (GYM A) has been shown to alter intracellular calcium ([Ca]i) levels in rat pheochromocytoma (PC12) cells. nih.gov Both GYM A and the related compound 13-desmethyl spirolide C (SPX 1) at a concentration of 0.5 µM induced an increase in [Ca]i, an effect mediated by acetylcholine (B1216132) receptors (AChRs). nih.gov This demonstrates a direct functional impact on cellular signaling pathways.
| Compound | Concentration | Effect on Cell Viability | Effect on Stress Proteins (c-Jun, ATF-2, ATF-3) | Interaction with Okadaic Acid |
|---|---|---|---|---|
| This compound | Up to 10μM | Variable reduction in cell number | No effect | Sensitizes cells to apoptosis |
| This compound acetate (B1210297) | Up to 10μM | Variable reduction in cell number | No effect | Sensitizes cells to apoptosis |
| This compound methyl carbonate | Up to 10μM | Variable reduction in cell number | No effect | Sensitizes cells to apoptosis |
| Gymnodamine | Up to 10μM | Variable reduction in cell number | No effect | Sensitizes cells to apoptosis |
This compound has been investigated for its potential effects on the pathological hallmarks of Alzheimer's disease (AD) in vitro. karger.com In a study involving long-term exposure of cortical neurons to the toxin, this compound demonstrated a notable impact on both amyloid-beta (Aβ) and tau neuropathology. karger.com
Treatment of cortical neurons with 50 nM this compound led to a decrease in intracellular Aβ accumulation. karger.com Concurrently, the same treatment reduced the levels of hyperphosphorylated tau protein, a key feature of neurofibrillary tangles in AD. karger.com The proposed mechanisms behind these effects involve the modulation of key signaling kinases; this compound treatment was associated with an increase in the inactive form of glycogen synthase kinase-3 (phospho GSK-3 Ser9) and a decrease in the levels of the active isoform of the ERK1/2 kinase. karger.com Furthermore, long-term exposure to this compound was found to increase the synthesis of acetylcholine (ACh) and decrease glutamate-induced neurotoxicity in these cultured neurons. karger.com These findings suggest that this compound may influence multiple pathological pathways relevant to AD. karger.com
| Pathological Marker | Effect of 50 nM this compound | Proposed Underlying Mechanism |
|---|---|---|
| Intracellular Amyloid-beta (Aβ) | Decreased accumulation | Modulation of signaling kinases |
| Hyperphosphorylated Tau Protein | Decreased levels | Increase in inactive GSK-3; Decrease in active ERK1/2 |
| Acetylcholine (ACh) Synthesis | Increased | Not fully elucidated |
| Glutamate-induced Neurotoxicity | Decreased | Not fully elucidated |
Functional Assays in Isolated Tissue Preparations (e.g., Muscle Nerve Preparations)
The primary mechanism of action for gymnodimines has been identified through functional assays on isolated tissue preparations. These compounds are known to be fast-acting neurotoxins that interact with and block muscle-type nicotinic acetylcholine receptors (nAChRs). mdpi.comresearchgate.net This blockade occurs at the skeletal neuromuscular junction, leading to the inhibition of muscle action potential. mdpi.comresearchgate.net
Evidence supporting this mechanism comes from in vivo studies where pre-treatment with the acetylcholinesterase inhibitors physostigmine or neostigmine protected mice against injected this compound. researchgate.net This protection suggests that this compound's toxic effects are mediated through the blockade of nicotinic receptors at the neuromuscular junction, as increasing the availability of acetylcholine in the synapse can counteract the blocking agent. researchgate.net
Comparative Pharmacological Activity of this compound Analogues
Several analogues of this compound have been identified, and some have been compared pharmacologically to the parent compound. Chemically modified analogues include this compound acetate, this compound methyl carbonate, and the reduced form, gymnodamine. nih.govresearchgate.net In studies on Neuro2a cells, these three analogues showed similar variable effects on cell viability as the parent this compound and a comparable ability to sensitize cells to okadaic acid. nih.gov
Naturally occurring analogues have also been discovered, such as this compound D (GYM D) and 16-desmethyl this compound D. mdpi.com The presence of both compounds in the same samples suggests that 16-desmethyl GYM D could be a biotransformation product of GYM D. mdpi.com However, information regarding the specific toxicities and comparative pharmacological activities of many of these newer analogues is currently very scarce. mdpi.com Other identified analogues include this compound E, a hydroxylated degradation product, and conversion products tentatively named GYM-K and GYM-L, which may form during storage under certain pH and temperature conditions. nih.govnih.govmdpi.com
Potential as a Chemical Probe for Receptor Research
This compound's potent and specific interaction with nicotinic acetylcholine receptors (nAChRs) makes it a valuable chemical probe for receptor research. researchgate.netnih.gov Its high affinity for muscular and neuronal nAChR subtypes has been confirmed in vitro. researchgate.net
This property has been exploited in the development of receptor-binding assays (RBAs). nih.gov In these assays, this compound's ability to compete with and displace labeled ligands, such as α-bungarotoxin, from nAChRs is measured. nih.gov These nAChRs are often sourced from tissues where they are abundant, such as the electric organs of Torpedo marmorata. nih.govresearchgate.net Such competition assays are useful for quantifying the presence of this compound and related cyclic imines and for studying the structure and binding sites of the nAChR. nih.govresearchgate.net
Furthermore, studies have shown that this compound's effects are not limited to nAChRs. This compound A can also induce an increase in intracellular calcium through muscarinic acetylcholine receptors (mAChRs). nih.gov This dual activity on different acetylcholine receptor types makes it a useful tool for differentiating the physiological roles and signaling pathways of these distinct receptor families. nih.gov
Emerging Research Directions and Future Perspectives
Elucidation of Full Biosynthetic Pathway Genes
Understanding the complete biosynthetic pathway of gymnodimines is crucial for predicting their production and for potential biotechnological applications. Gymnodimines, along with other cyclic imine toxins like spirolides and pinnatoxins, are believed to be derived from polyketide synthases (PKSs) mdpi.commdpi.commdpi.com. The structural similarities between gymnodimines and spirolides, which often co-occur in Alexandrium ostenfeldii, strongly suggest shared biosynthetic genes and a common polyketide precursor mdpi.commdpi.comresearchgate.net. While hypothetical mechanisms for polyketide chain formation have been proposed for related compounds like spirolide C, the specific genes encoding the full biosynthetic pathway for gymnodimines remain largely uncharacterized mdpi.comresearchgate.net. Future research aims to utilize transcriptomic sequencing, gene probe capture techniques, and bioinformatics analysis to identify homologous PKS and other key enzyme genes, such as HMG-CoA synthase, which is implicated in β-alkylation reactions common in dinoflagellate polyketides mdpi.commdpi.com. Challenges include the complex genetic machinery of dinoflagellates, which often feature highly duplicated and recombined genomes, and the presence of associated bacteria that complicate pure culture studies mdpi.com.
Discovery and Characterization of Novel Gymnodimine Analogues
The discovery of novel this compound analogues continues to expand the known structural diversity of this toxin class. Since the initial elucidation of this compound A's structure in 1995, several other analogues have been identified, including this compound B/C, 12-methyl this compound A/B, this compound D, 16-desmethyl this compound D, and this compound E ifremer.frnih.gov. Recent advancements in liquid chromatography–high resolution mass spectrometry (LC-HRMS) have facilitated the successful discovery of new hypothetical analogues such as this compound F, G, H, I, and J ifremer.fr. Researchers have also structurally characterized 16-desmethyl this compound D and this compound E, which were found in Alexandrium ostenfeldii cultures and natural plankton assemblages mdpi.com. The detection of isomers, such as Gymnodimines B, C, and D, with identical precursor ions but different retention times, highlights the complexity and diversity of these marine toxins, underscoring the need for continued structural elucidation e-algae.orgresearchgate.net.
Advancements in High-Throughput Analytical Methodologies
The development of high-throughput analytical methodologies is crucial for efficient detection and monitoring of gymnodimines in environmental and food samples. Traditional methods often suffer from limitations such as ethical concerns (e.g., mouse bioassay) or the requirement for complex equipment nih.govscirp.org. Liquid chromatography-mass spectrometry (LC-MS/MS) has become a reference method for identifying lipophilic marine toxins, including gymnodimines, and various LC-MS/MS methods have been developed to enhance sensitivity and selectivity nih.govscirp.org. This includes the establishment of LC-HRMS for discovering new derivatives and investigating metabolic characteristics ifremer.frnih.gov. Techniques combining dispersive liquid–liquid microextraction (DLLME) with LC-QqQ-MS/MS allow for sensitive analysis of multiple lipophilic marine toxins in seawater nih.gov. Furthermore, novel aptasensors, such as those based on biolayer interferometry (BLI), are emerging as promising tools for detecting this compound A with high affinity and specificity, offering a detection range suitable for real shellfish samples nih.gov. Surface-enhanced Raman spectroscopy (SERS) is also being explored as a simple, rapid, cost-effective, and specific "fingerprints" method for this compound analysis in lake and shellfish matrix samples scirp.org.
Here is a conceptual table for high-throughput analytical methodologies:
| Methodology | Key Advantages | Applications |
| Liquid Chromatography–High Resolution Mass Spectrometry (LC-HRMS) | Facilitates discovery of new derivatives and in-depth investigation of metabolic characteristics ifremer.frnih.gov. Provides accurate mass measurements and structural information e-algae.org. | Discovery of novel this compound analogues, investigation of this compound metabolism in shellfish ifremer.frnih.gov. |
| Liquid Chromatography–Triple Quadrupole Mass Spectrometry (LC-QqQ-MS/MS) with Dispersive Liquid–Liquid Microextraction (DLLME) | Enables sensitive and selective analysis of multiple lipophilic marine toxins nih.gov. | Detection and quantification of gymnodimines in seawater samples nih.gov. |
| Biolayer Interferometry (BLI)-based Aptasensors | High specificity, high sensitivity, and ideal recovery rates in real samples; suitable for detection and monitoring of this compound A nih.gov. Overcomes ethical problems and avoids complicated equipment associated with traditional methods nih.gov. | Detection of this compound A in shellfish samples with a detection range of 55 to 1400 nM (linear range 55 to 875 nM) and a LOD of 6.21 nM nih.gov. |
| Surface-Enhanced Raman Spectroscopy (SERS) | Simple, rapid, cost-effective, and specific "fingerprints" method; offers signal amplification and high sensitivity scirp.org. | Quantitative detection of this compound in lake and shellfish matrix samples with LOD as low as 0.148 μM and 0.170 μM, respectively scirp.org. |
Exploration of Structure-Activity Relationships for Receptor Binding Specificity
Understanding the structure-activity relationships (SAR) of gymnodimines is vital for elucidating their toxicological mechanisms and for the rational design of pharmacological tools. This compound A exhibits high affinity and potent antagonism towards muscle-type (α1₂βγδ) and neuronal (α3β2 and α4β2) nicotinic acetylcholine (B1216132) receptors (nAChRs) mdpi.compnas.orgresearchgate.net. Crystal structures of this compound A bound to acetylcholine-binding proteins (AChBP), which serve as soluble receptor surrogates, have provided insights into the molecular determinants of binding pnas.orgfrontiersin.org. Key findings indicate that the sequence-conserved loop C of the receptor envelops the toxin, and hydrogen bonding of the protonated imine nitrogen with a conserved tryptophan residue (Trp147) in loop C tethers the toxin within the binding pocket pnas.org. The tetrahydrofuran (B95107) moiety and the cyclohexene-butyrolactone also contribute to anchoring the toxins pnas.org. While gymnodimines show high affinity, their subtype selectivity for nAChRs is somewhat limited compared to other antagonists mdpi.compnas.org. Future electrophysiological studies are needed to further investigate structure-activity relationships and functional measurements related to desensitization mechanisms mdpi.com. This research can guide the design of new drugs targeting specific disease-associated nAChR subtypes pnas.orgresearchgate.net.
Investigations into Environmental Degradation and Biotransformation Pathways
Research into the environmental degradation and biotransformation pathways of gymnodimines is critical for understanding their persistence in marine ecosystems and their fate in seafood. Gymnodimines can accumulate in filter-feeding shellfish, and their metabolism can lead to the formation of fatty acid esters, which often constitute the majority of the this compound toxin profile in field shellfish samples ifremer.frresearchgate.netnih.gov. Two hypothesized conversion products have been discovered for this compound A, including a tentatively named compound this compound K, indicating that GYM-A may convert into unknown products under certain storage conditions, such as at 20 °C and pH 7 ifremer.fr. The presence of this compound D and 16-desmethyl this compound D in the same shellfish samples suggests that 16-desmethyl this compound D could be a product of this compound D biotransformation mdpi.com. Further investigations are needed to fully understand these metabolic processes and their implications for toxin assessment and public health ifremer.frmdpi.com.
Development of Next-Generation Pharmacological Probes and Research Tools
The continued development of next-generation pharmacological probes and research tools based on gymnodimines is essential for advancing neuroscience and drug discovery. Given their potent and high-affinity interaction with nAChRs, gymnodimines serve as valuable scaffolds for designing new ligands pnas.orgresearchgate.net. The insights gained from SAR studies and crystal structures of this compound-receptor complexes can inform the synthesis of small spiroimine enantiomers that mimic the functional core motif of these phycotoxins researchgate.net. These probes can help differentiate binding sites and determine ligand binding modes at distinct nAChR subtypes frontiersin.org. The urgent need to expand the analytical capacity for an increasing number of biomolecules also drives the development of innovative in vitro techniques that reduce time and cost, aiding in the discovery of new ligands for nAChRs researchgate.netresearchgate.net. Such tools are crucial for detailed mechanistic studies of nAChR function and for guiding structure-based drug design targeting various nAChR subtypes implicated in numerous physiological processes pnas.orgresearchgate.netfrontiersin.orgresearchgate.net.
Q & A
Q. What structural motifs of gymnodimine are essential for its neurotoxic activity?
this compound's neurotoxicity arises from its unique structural features: a 6,6-spirocyclic imine ring and a 16-membered macrocycle containing a trisubstituted tetrahydrofuran. The spiroimine moiety is critical for binding to nicotinic acetylcholine receptors (nAChRs), as shown by competitive binding assays and electrophysiological studies. Modifications to the spiroimine core significantly reduce affinity for nAChRs, confirming its role as the primary pharmacophore .
Q. What synthetic strategies are used to construct this compound’s macrocyclic framework?
The total synthesis of this compound employs convergent strategies, including:
- Barbier-type macrocyclization : A room-temperature intramolecular reaction of alkyl iodides to form the 16-membered macrocycle without high-dilution conditions .
- Nozaki-Hiyama-Kishi (NHK) coupling : Used to join spirolactam and tetrahydrofuran fragments, enabling stereochemical control .
- Vinylogous Mukaiyama aldol addition : Appends the butenolide moiety to the macrocycle, though stereochemical challenges at C4 require post-reaction equilibration .
Q. Which analytical techniques confirm this compound’s stereochemistry during synthesis?
- Single-crystal X-ray diffraction : Resolved the relative stereochemistry of the macrocyclic core after desilylation of synthetic intermediates .
- NMR spectroscopy : Used to verify diastereomeric ratios and monitor stereochemical outcomes during butenolide formation .
- Chiral HPLC : Ensured enantiopurity of fragments synthesized via asymmetric methods, such as exo-Diels–Alder reactions .
Advanced Research Questions
Q. How do cross-reactivity profiles of this compound inform assay development for marine toxins?
this compound shows higher affinity for α7 nAChR subtypes and chimeric α7-5HT3 receptors compared to muscle-type nAChRs, as demonstrated by:
- nAChR vs. Ls-AChBP assays : this compound is 14-fold more sensitive in AChBP assays (mimicking α7 receptors) but less potent in muscle-type nAChR assays, highlighting receptor subtype specificity .
- Toxicity vs. binding affinity : Despite lower oral toxicity (LD₅₀ >7500 μg/kg in mice), its high receptor affinity necessitates sensitive detection methods like ELISA or receptor-based solid-phase assays .
Q. What experimental challenges arise in stereocontrol during this compound synthesis?
- Butenolide formation : The vinylogous Mukaiyama aldol reaction between a silyloxyfuran and macrocyclic ketone produces a 3:1 mixture of Δ⁵,⁶/Δ⁵,²⁴ isomers. DBU-mediated equilibration improves the desired isomer ratio but introduces post-synthetic purification challenges .
- Macrocyclization : Barbier reactions require precise control of t-BuLi initiation to avoid side reactions, while NHK coupling demands rigorous exclusion of moisture and oxygen .
Q. How do ecological factors influence this compound variants in dinoflagellate populations?
- Regional variability : Alexandrium ostenfeldii populations in the Baltic Sea produce this compound D, a structural variant absent in other regions, suggesting strain-specific biosynthetic pathways .
- Environmental triggers : Nutrient availability and temperature correlate with toxin profiles in Alexandrium species, though mechanistic links remain under investigation .
Methodological Insights from Key Studies
Contradictions and Open Questions
- Toxicity vs. receptor affinity : this compound’s high nAChR affinity contrasts with its low oral toxicity in mice, suggesting complex pharmacokinetics or detoxification pathways .
- Stereochemical impacts : The biological relevance of C4-epi-gymnodimine (a synthetic diastereomer) remains unexplored, highlighting gaps in structure-activity relationship studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
